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molecular formula C12H11NO B8706605 2-methyl-6-phenyl-1H-pyridin-4-one CAS No. 7500-03-0

2-methyl-6-phenyl-1H-pyridin-4-one

Cat. No. B8706605
M. Wt: 185.22 g/mol
InChI Key: ZEXVWTQBKCZIDH-UHFFFAOYSA-N
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Patent
US08058263B2

Procedure details

To a −78° C. cooled solution of 2,2,6,6-tetramethylpiperidine (157 g) in THF (830 mL) was added n-butyllithium (1.6 M in hexane, 697 mL) over 45 min. After 25 min stirring at −78° C. a solution of intermediate 1.4 (63 g) in THF (200 mL) was added to the mixture over 25 min, followed by a solution of benzonitrile (47.9 mL) in THF (200 mL) over 30 min. The cooling bath was removed and the mixture was allowed to warm to −56° C. over 1.5 h. HCl (32%, 186.5 g) was added, followed by water (400 mL) and THF (200 mL). The phases were separated. The org. phase was washed with water and HCl (32%, 150 mL) was added, followed by water (200 mL). The phases were separated and the aq. phase was evaporated off. The residue was taken up in toluene and evaporated to dryness to afford 249 g of the desired compound with 13% purity. No further purification was performed.
Quantity
157 g
Type
reactant
Reaction Step One
Name
Quantity
830 mL
Type
reactant
Reaction Step One
Quantity
697 mL
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 1.4
Quantity
63 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
47.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]1([CH3:10])[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])(C)[NH:3]1.C([Li])CCC.[C:16](#N)[C:17]1C=C[CH:20]=[CH:19][CH:18]=1.C1C[O:27]CC1>>[CH3:9][C:4]1[NH:3][C:2]([C:10]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:7][C:6](=[O:27])[CH:5]=1

Inputs

Step One
Name
Quantity
157 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
830 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
697 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
intermediate 1.4
Quantity
63 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
47.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-56 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture over 25 min
Duration
25 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
HCl (32%, 186.5 g) was added
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
phase was washed with water and HCl (32%, 150 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the aq. phase was evaporated off
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CC(C1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 249 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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